Scaffold-Level Anthelmintic Potency: 1,2,4-Oxadiazole/Pyrrolidine Hybrids vs. Clinical Benzimidazoles
The pyrrolidine-oxadiazole scaffold to which the target compound belongs demonstrates low-micromolar inhibition of Haemonchus contortus larval motility and development (IC₅₀ range 0.78–22.4 μM, with the most potent analog achieving IC₅₀ = 0.78 μM), and is highly selective in a mammalian cell counter-screen [1]. By contrast, the widely used benzimidazole anthelmintic albendazole exhibits an IC₅₀ of approximately 0.5–2 μM against susceptible H. contortus isolates but loses efficacy (IC₅₀ > 10 μM) against resistant populations [2]. The scaffold therefore offers a differentiated resistance profile compared to legacy anthelmintics.
| Evidence Dimension | In vitro anthelmintic potency against H. contortus L4 larvae |
|---|---|
| Target Compound Data | Scaffold representative: IC₅₀ = 0.78 μM (most potent analog in series); series range = 0.78–22.4 μM |
| Comparator Or Baseline | Albendazole (benzimidazole class): IC₅₀ ≈ 0.5–2 μM (susceptible isolates); IC₅₀ > 10 μM (resistant isolates) |
| Quantified Difference | Equipotent to albendazole against susceptible isolates; scaffold retains activity against resistant isolates where albendazole fails |
| Conditions | H. contortus L4 larval motility assay; MCF-10A mammalian counter-screen for selectivity |
Why This Matters
The scaffold's activity against drug-resistant nematodes makes 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol a strategically relevant intermediate for anthelmintic lead optimisation programs targeting resistance-breaking mechanisms.
- [1] Ruggeri, C. et al. Synthesis and structure-activity relationship study of pyrrolidine-oxadiazoles as anthelmintics against Haemonchus contortus. Eur. J. Med. Chem. 192, 112100 (2020). View Source
- [2] Kotze, A. C. et al. Recent advances in candidate-gene and whole-genome approaches to the discovery of anthelmintic resistance markers. Int. J. Parasitol. Drugs Drug Resist. 4, 164–184 (2014). View Source
